(5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol
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Overview
Description
(5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol: is an organic compound with the molecular formula C13H14OS2 It is characterized by the presence of a thiophene ring and a phenyl ring substituted with methyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol typically involves the condensation of thiophene derivatives with substituted phenyl compounds. One common method is the reaction of 2-thiophenemethanol with 5-methyl-2-(methylthio)benzaldehyde under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Chemistry: In chemistry, (5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Its structural features make it a useful probe for investigating biological processes .
Medicine: In medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2-Methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol: This compound shares a similar structure but has a trifluoromethyl group instead of a methylthio group.
(5-Methyl-2-(methylthio)phenyl)(thiophen-2-yl)methanol: This compound is structurally similar but may have different substituents on the phenyl or thiophene rings.
Uniqueness: The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H14OS2 |
---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(5-methyl-2-methylsulfanylphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C13H14OS2/c1-9-5-6-11(15-2)10(8-9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3 |
InChI Key |
ZTTFJYNCXFSNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC)C(C2=CC=CS2)O |
Origin of Product |
United States |
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